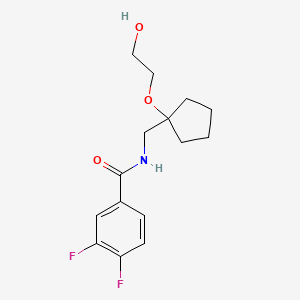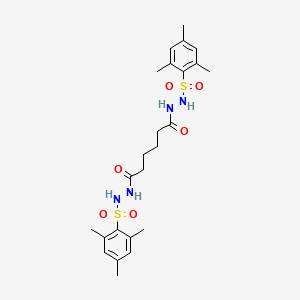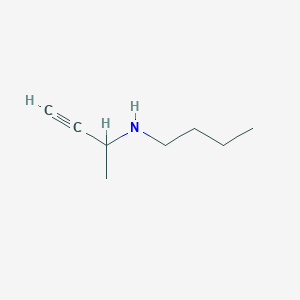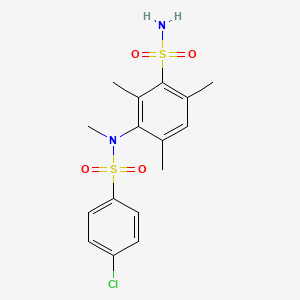
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that holds significant interest in scientific research due to its unique chemical structure and potential applications. This compound combines several interesting moieties, including a dihydroisoquinoline unit, a pyran ring, and an ethoxyphenyl group, making it a target for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic organic precursors. A typical synthetic route might begin with the formation of the dihydroisoquinoline core, followed by the introduction of the pyran ring and the final functionalization with the ethoxyphenyl acetamide group. Each step may involve specific catalysts and reagents, such as organometallic compounds or protective groups to ensure the correct formation of each chemical bond.
Industrial Production Methods
While specific industrial production methods for this compound may vary, a general approach would involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production. Industrial methods also focus on purification techniques to achieve high purity levels necessary for research and application.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, to form various oxidized products.
Reduction: : The carbonyl groups in the pyran and acetamide functionalities can be targets for reduction, leading to alcohols or amines.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring of the ethoxyphenyl group, leading to a wide array of derivative compounds.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride are commonly employed.
Substitution: : Electrophilic substitution reactions may use halogens or other electrophiles under controlled conditions.
Major Products
The reactions can yield a variety of products, depending on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could result in alcohols or amines.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a starting material for synthesizing more complex molecules or studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including interactions with various enzymes or receptors.
Medicine: : Explored for therapeutic potential, possibly in the development of new drugs or treatments.
Industry: : Utilized in the creation of novel materials or as intermediates in the synthesis of other chemical products.
作用机制
The mechanism by which this compound exerts its effects depends on its specific interactions at the molecular level:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, leading to changes in biological activity.
Pathways: : It can modulate various biochemical pathways, either by inhibiting or activating certain processes. Detailed studies are often required to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-ones: : These compounds share the dihydroisoquinoline core and may exhibit similar chemical properties.
Oxopyran derivatives:
Ethoxyphenylacetamides: : Structurally related compounds with similar functional groups, offering a point of comparison for reactivity and applications.
Uniqueness
The uniqueness of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide lies in its combined structure, bringing together multiple reactive sites and functionalities, which can lead to unique chemical behavior and potentially novel applications.
属性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-30-21-9-7-20(8-10-21)26-25(29)17-32-24-16-31-22(13-23(24)28)15-27-12-11-18-5-3-4-6-19(18)14-27/h3-10,13,16H,2,11-12,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMWCGYDCVQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2572275.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2572276.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)


![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)
![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)


![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)

